molecular formula C17H23N3OS B13865700 N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide

Katalognummer: B13865700
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: XZHIOLZKFXWKDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiophene moiety linked to a piperazine ring, which is further connected to a butyl chain terminating in a formamide group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiophene derivative with a piperazine compound under basic conditions.

    Butyl Chain Introduction: The butyl chain is attached to the piperazine ring through a nucleophilic substitution reaction using a butyl halide.

    Formamide Group Addition: Finally, the formamide group is introduced by reacting the butyl-substituted piperazine with formamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide undergoes various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to certain receptors, such as serotonin and dopamine receptors, influencing neurotransmission and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Benzothiophen-4-yl)-4-[4-[4-(benzothiophen-4-yl)piperazin-1-yl]butyl]piperazine
  • 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one

Uniqueness

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C17H23N3OS

Molekulargewicht

317.5 g/mol

IUPAC-Name

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide

InChI

InChI=1S/C17H23N3OS/c21-14-18-7-1-2-8-19-9-11-20(12-10-19)16-4-3-5-17-15(16)6-13-22-17/h3-6,13-14H,1-2,7-12H2,(H,18,21)

InChI-Schlüssel

XZHIOLZKFXWKDG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCCCNC=O)C2=C3C=CSC3=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.